molecular formula C12H13NO3 B1581491 Butyl 2-isocyanatobenzoate CAS No. 51310-19-1

Butyl 2-isocyanatobenzoate

Cat. No. B1581491
CAS RN: 51310-19-1
M. Wt: 219.24 g/mol
InChI Key: QNWQMUCMHVKVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-isocyanatobenzoate is a chemical compound with the molecular formula C12H13NO3 . It is also known by its linear formula OCNC6H4CO2(CH2)3CH3 and the CAS number 51310-19-1 . This compound falls within the class of isocyanates, which are widely used in various industrial applications.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 190°C at 30 mmHg .
  • Density : 1.123 g/mL at 25°C .
  • Refractive Index : n20/D = 1.527 (literature value) .

Scientific Research Applications

Effects on Reproductive System

  • Butyl paraben has shown adverse effects on the male reproductive system, particularly impacting spermatogenesis in mice. Dose-dependent decreases in sperm counts and serum testosterone concentrations were observed, suggesting potential reproductive toxicity at certain doses (Oishi, 2002).

Hepatotoxicity and Dermal Toxicity

  • Research conducted on hepatocarcinoma cell lines (HepG2) and human dermal fibroblasts (HDFn) revealed that butyl paraben can cause a concentration-dependent decrease in cell viability, indicating potential hepatotoxic and dermal toxicity. This effect was mediated via ATP depletion and involvement of oxidative stress (Kizhedath, Wilkinson, & Glassey, 2019).

Estrogenic/Antiandrogenic Activities

  • Butyl paraben has been shown to exhibit estrogenic and anti-androgenic activities in vivo, as evidenced by significant changes in the weight of seminal vesicles and other reproductive organs in animal studies (Ahn et al., 2005).

Anticancer Activity

  • A study on quinazoline derivatives, including compounds treated with butyl isothiocyanate, indicated potential anticancer activity. These compounds were evaluated against cancer cell lines, showing significant in vitro cytotoxicity and suggesting a potential application in cancer treatment (Abuelizz et al., 2017).

Antibacterial Activity

  • Lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, which are structurally related to butyl parabens, have shown activity against Mycobacterium tuberculosis and other bacterial strains, indicating potential antibacterial applications (Vinšová et al., 2004).

Environmental Impact

  • Parabens, including butyl paraben, have been identified as emerging contaminants in aquatic environments. Their widespread use and persistence raise concerns about their environmental impact and potential health risks (Haman et al., 2015).

Transplacental Passage

  • Studies have shown that butyl parabens can cross the human placenta, suggesting potential implications for fetal exposure and developmental effects (Towers et al., 2014).

Genotoxic and Cytotoxic Effects

  • In vitro studies on human peripheral lymphocytes revealed genotoxic and cytotoxic effects of butyl paraben, raising concerns about its potential health risks (Bayülken & Tüylü, 2019).

Effect on Cell Cycle and Apoptosis

  • Research on MCF-7 breast cancer cells and non-malignant cells indicated that butyl paraben can affect cell cycle and apoptotic gene expression, highlighting its potential impact on cellular processes (Wróbel & Gregoraszczuk, 2014).

Photodegradation and Environmental Degradation

Analgesic Action

  • Butamben, a local anesthetic derived from butyl paraben, has been studied for its effects on calcium channels in PC12 cells, suggesting a potential mechanism for its analgesic action in chronic pain treatment (Rampaart et al., 2008).

properties

IUPAC Name

butyl 2-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-6-4-5-7-11(10)13-9-14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQMUCMHVKVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199320
Record name 2-Butoxycarbonylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-isocyanatobenzoate

CAS RN

51310-19-1
Record name 2-Butoxycarbonylphenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051310191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butoxycarbonylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-isocyanatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-isocyanatobenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 2-isocyanatobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Butyl 2-isocyanatobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Butyl 2-isocyanatobenzoate
Reactant of Route 5
Butyl 2-isocyanatobenzoate
Reactant of Route 6
Reactant of Route 6
Butyl 2-isocyanatobenzoate

Citations

For This Compound
1
Citations
NP Peet, S Sunder - The Journal of Organic Chemistry, 1974 - ACS Publications
The reaction of methyl anthranilate (la) with phosgene in EtOAc produces 2-carbomethoxyanilinecarbonyl chloride (2a), 2-carbomethoxyphenyl isocyanate (3a), dimethyl 2, 2'-[…
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.